methyl}amino)acetate CAS No. 313267-11-7](/img/structure/B2824742.png)
Methyl 2-({[5-bromo-2-(2-bromobenzamido)phenyl](phenyl)methyl}amino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its constituent atoms and the bonds between them. It would likely exhibit the aromaticity of the benzene ring, the polarity of the amide and acetate groups, and the unique properties imparted by the bromine atoms .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromine atoms might be involved in electrophilic aromatic substitution reactions or could be replaced via nucleophilic substitution . The amide group could participate in condensation or hydrolysis reactions, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. These might include its melting and boiling points, its solubility in various solvents, its density, and its spectral properties .科学的研究の応用
Synthesis of Novel Vicinal Haloethers
Compounds similar to “Methyl 2-({5-bromo-2-(2-bromobenzamido)phenylmethyl}amino)acetate” have been used in the synthesis of novel vicinal haloethers . These compounds have the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
Difunctionalization of Olefins
These compounds have been used in the difunctionalization of olefins, a strategy for rapidly increasing molecular complexity from abundant and cheap feedstock . This process has been used to convert simple olefins into vicinal haloamine compounds .
Synthesis of β, β-Dicyanostyrene Derivatives
β, β-Dicyanostyrene derivatives are a kind of reaction raw material containing a multifunctional group which can be converted into the skeleton structures in drugs and natural products, via difunctionalization . Compounds similar to “Methyl 2-({5-bromo-2-(2-bromobenzamido)phenylmethyl}amino)acetate” have been used in this process .
Translocator Protein (TSPO) Targeting
Compounds similar to “Methyl 2-({5-bromo-2-(2-bromobenzamido)phenylmethyl}amino)acetate” have been identified as potential TSPO ligands . The high expression of the translocator protein (TSPO) makes it an ideal target for imaging and therapy .
Drug Likeness and Bioactivity Analysis
These compounds follow all the five Lipinski rules and three Jogersen’s rules predicting their drug likeliness . The other important aspects related to TSPO ligands such as blood-brain barrier penetration and better contrast have been predicted through lipophilicity and serum binding .
Atom Transfer Radical Polymerization (ATRP)
“Methyl α-bromophenylacetate”, a compound similar to “Methyl 2-({5-bromo-2-(2-bromobenzamido)phenylmethyl}amino)acetate”, has been used as an initiator during ESR study of atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) .
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve further exploration of its synthesis, its reactivity with other compounds, and its potential applications. This could include its use as a reagent in organic synthesis, its potential biological activity, or its role in the development of new materials .
特性
IUPAC Name |
methyl 2-[[[5-bromo-2-[(2-bromobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Br2N2O3/c1-30-21(28)14-26-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)27-23(29)17-9-5-6-10-19(17)25/h2-13,22,26H,14H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCSRDXYURFOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(((5-bromo-2-(2-bromobenzamido)phenyl)(phenyl)methyl)amino)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

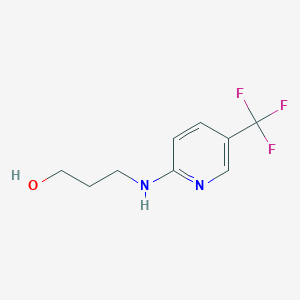
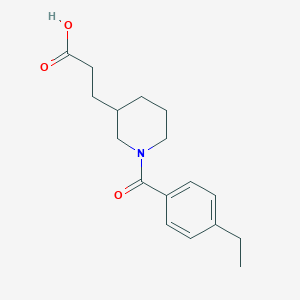
![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)
![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)
![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)
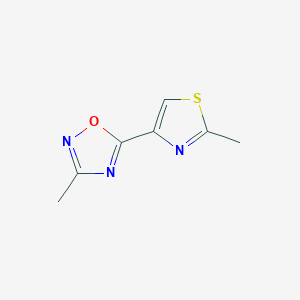
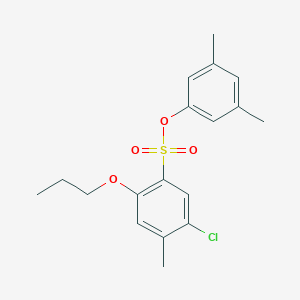
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)


![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)
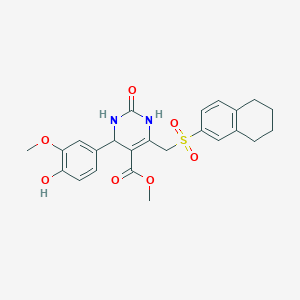

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)